3,5,6-Trichloropyrazin-2-amine: Technical Profile & Reactivity Guide
3,5,6-Trichloropyrazin-2-amine: Technical Profile & Reactivity Guide
This in-depth technical guide details the chemical properties, synthesis, and reactivity of 3,5,6-Trichloropyrazin-2-amine , a critical intermediate in the design of bioactive heterocyclic compounds.
[1]
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
3,5,6-Trichloropyrazin-2-amine (CAS: 13484-51-0) is a highly functionalized pyrazine building block.[1] Its value lies in the orthogonal reactivity of its three chlorine atoms. Unlike symmetrical tetrachloropyrazine, the presence of the electron-donating amino group (–NH₂) at position 2 breaks the symmetry of the ring, creating distinct electronic environments at carbons 3, 5, and 6.
This asymmetry allows medicinal chemists to sequentially substitute the chlorine atoms with high regiocontrol, enabling the rapid synthesis of complex, multi-functionalized libraries (e.g., kinase inhibitors, ubiquitin ligase inhibitors).
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 3,5,6-Trichloropyrazin-2-amine | Also: 2-Amino-3,5,6-trichloropyrazine |
| CAS Number | 13484-51-0 | |
| Molecular Formula | C₄H₂Cl₃N₃ | |
| Molecular Weight | 198.44 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 230–231 °C (decomposition) | High thermal stability [1] |
| Solubility | DMSO, DMF, THF (moderate) | Poor solubility in water and non-polar solvents |
| Acidity (pKa) | ~2.0 (Conjugate acid) | The amino group is weakly basic due to electron withdrawal by the pyrazine ring and Cl substituents.[1] |
Synthetic Routes
Access to the core scaffold is typically achieved through two primary pathways. The choice depends on the availability of starting materials and the desired scale.
Method A: Aminolysis of Tetrachloropyrazine (Scale-Up Route)
This method is preferred for bulk preparation.[1] Tetrachloropyrazine reacts with ammonia (aqueous or gas) to yield the product.
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Mechanism: Nucleophilic Aromatic Substitution (SₙAr).[2]
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Conditions: NH₃ (aq), heating (approx. 80–100 °C) in a sealed vessel.
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Yield: Moderate to Good (~60–80%).
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Note: Requires careful control of stoichiometry to prevent di-amination.
Method B: Electrophilic Chlorination (Laboratory Route)
Useful when starting from the less substituted 2-amino-6-chloropyrazine.[1]
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Reagents: N-Chlorosuccinimide (NCS).[1]
-
Protocol: 2-amino-6-chloropyrazine is treated with 2.3 equivalents of NCS in refluxing THF for 1 hour.
-
Yield: ~32–40% (isolated).
-
Reference: This method allows for late-stage chlorination if specific isotope labeling or derivatives are needed [2].[1]
Figure 1: Primary synthetic pathways for accessing the 3,5,6-trichloropyrazin-2-amine scaffold.[1][4]
Reactivity & Regioselectivity
The core value of this molecule is the predictable order in which the chlorines react. The 2-amino group acts as a regiochemical director .[1]
Electronic Rationale
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The Amino Group (+M Effect): The nitrogen lone pair donates electron density into the ring via resonance. This increases electron density primarily at the ortho (C3) and para (C5) positions relative to the amine.
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Deactivation: Increased electron density makes C3 and C5 less electrophilic, deactivating them toward Nucleophilic Aromatic Substitution (SₙAr).
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Activation: The meta (C6) position receives the least resonance donation from the amine. Furthermore, it is activated by the adjacent ring nitrogen (N1).
-
Result: The C6-Chlorine is the most reactive electrophile, followed by C5, and finally C3 (which is also sterically hindered).
Nucleophilic Aromatic Substitution (SₙAr)[2]
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Primary Site (C6): Reaction with amines, alkoxides, or thiols occurs selectively at C6.
-
Example: Reaction with morpholine or benzylamine yields the 6-substituted product.[1]
-
-
Secondary Site (C5): Only after C6 is substituted (or under forcing conditions) does C5 react.
-
Tertiary Site (C3): The C3-Cl bond is extremely robust due to steric crowding by the adjacent amine and electronic deactivation. It is rarely displaced by SₙAr but can be engaged in metal-catalyzed couplings.[1]
Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Palladium-catalyzed cross-couplings generally follow the same trend as SₙAr due to the preference for oxidative addition at the most electron-deficient C–Cl bond.
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C6 Selectivity: Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Aryl-B(OH)₂) will preferentially couple at C6.
-
Ligand Control: The use of bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) may be required to engage the more deactivated C5 or sterically hindered C3 positions in subsequent steps.
Figure 2: Regioselectivity map illustrating the electronic hierarchy of the chlorine substituents.
Handling & Safety (E-E-A-T)
Every protocol involving halogenated heterocycles must be treated with caution. While specific toxicological data for this intermediate is limited, it shares hazard profiles with similar aminopyrazines.
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Hazard Classification (GHS):
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Engineering Controls: Always handle in a functioning fume hood to avoid inhalation of dust/vapors.
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, although the solid is relatively air-stable.
-
Spill Response: Sweep up solid spills to avoid dust generation. Do not wash down the drain; pyrazines can be toxic to aquatic life.
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Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for:
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Kinase Inhibitors: The pyrazine nitrogen atoms can mimic the purine ring of ATP, making this core suitable for ATP-competitive inhibitors.
-
Ubiquitin Ligase Inhibitors: Derivatives have been explored as inhibitors of the WWP2 E3 ubiquitin ligase, a target in cancer therapy [1].[5]
-
Fluorescent Probes: The electron-deficient ring can be functionalized with donor groups to create "push-pull" fluorophores.[1]
References
-
Rigby, J. M. (2018). The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads. UEA Digital Repository. Link
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Chowdhury, A. (2019). The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. Link
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BLD Pharm. (n.d.). 3,5,6-Trichloropyrazin-2-amine Product Page. Retrieved January 30, 2026. Link
Sources
- 1. 6863-73-6|3-Chloropyrazin-2-amine|BLD Pharm [bldpharm.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
